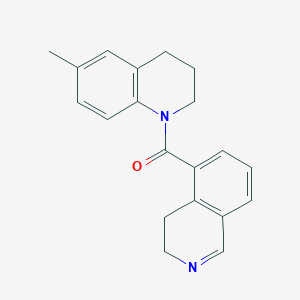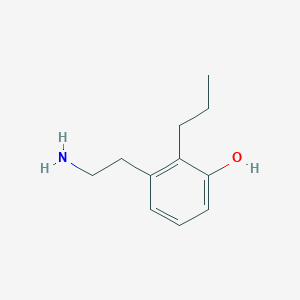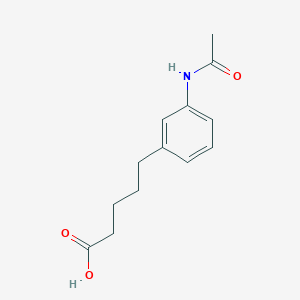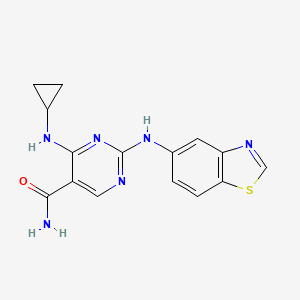
phenyl N-(4-pyridin-3-ylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(4-pyridin-3-ylphenyl)carbamate is a compound that belongs to the class of organic carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications This compound is known for its unique structural features, which include a phenyl group, a pyridinyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-pyridin-3-ylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This method offers a simple, versatile, and efficient route to produce substituted O-aryl carbamates . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Additionally, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can be employed to generate the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of eco-friendly and green synthesis methods is also gaining popularity in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(4-pyridin-3-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate compounds .
Applications De Recherche Scientifique
Phenyl N-(4-pyridin-3-ylphenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl N-(4-pyridin-3-ylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This interaction often involves hydrogen bonding and conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . These interactions can lead to the inhibition of enzyme activities and other biological effects.
Comparaison Avec Des Composés Similaires
Phenyl N-(4-pyridin-3-ylphenyl)carbamate can be compared with other similar compounds, such as:
N-aryl carbamate derivatives: These compounds share a similar structural motif and are used in various applications, including fungicidal activity.
Phenyl carbamate: This compound is used in transcarbamoylation reactions and shares similar chemical properties.
Carbamate-based prodrugs: These compounds are designed to improve stability and pharmacokinetic properties in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H14N2O2 |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
phenyl N-(4-pyridin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C18H14N2O2/c21-18(22-17-6-2-1-3-7-17)20-16-10-8-14(9-11-16)15-5-4-12-19-13-15/h1-13H,(H,20,21) |
Clé InChI |
IKJUTDLIOJLHKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


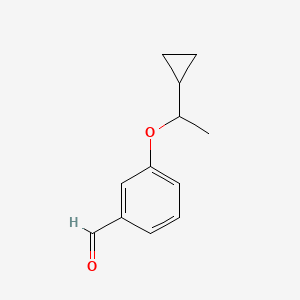
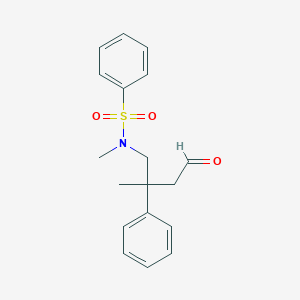
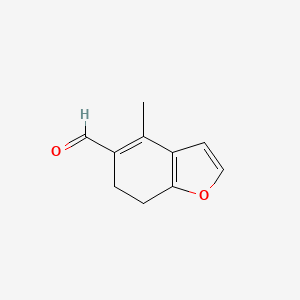

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
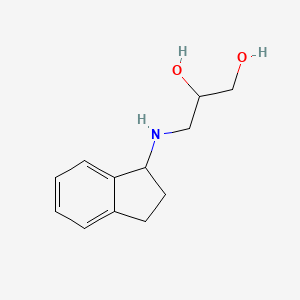
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
